molecular formula C13H14N2O4S2 B1681063 SPDB CAS No. 115088-06-7

SPDB

Cat. No.: B1681063
CAS No.: 115088-06-7
M. Wt: 326.4 g/mol
InChI Key: JSHOVKSMJRQOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

Targeted Cancer Therapy

One of the primary applications of sulfo-SPDB-DM4 is in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents specifically to cancer cells while minimizing damage to healthy tissues. The advantages of using sulfo-SPDB-DM4 in ADCs include:

  • Selective Delivery : The compound allows for the targeted delivery of potent cytotoxic agents, enhancing therapeutic efficacy and reducing side effects associated with conventional chemotherapy.
  • Improved Solubility and Stability : Compared to other linkers, sulfo-SPDB-DM4 exhibits better solubility and stability, which are crucial for overcoming multidrug resistance in cancer cells.

Drug Delivery Systems

Beyond cancer therapy, sulfo-SPDB-DM4 is also utilized in drug delivery systems. Its ability to form stable conjugates with various biomolecules makes it an essential tool in the following areas:

  • Bioconjugation Techniques : The compound facilitates the conjugation of drugs with antibodies or other targeting moieties, enhancing the specificity and effectiveness of drug delivery systems.
  • Molecular Biology Research : Researchers employ sulfo-SPDB-DM4 for developing novel methodologies in molecular biology, particularly in studies involving protein interactions and cellular targeting.

Veterinary Medicine

The Swine Pathogen Database (SPDB) is another significant application area, focusing on swine health. This specialized database serves as a comprehensive resource for diagnosing swine diseases through next-generation sequencing (NGS). Key features include:

  • Genome Database : As of March 2020, the this compound contains over 26,000 genomes related to swine pathogens, aiding researchers and veterinarians in identifying and managing diseases effectively .
  • Bioinformatics Analysis Pipeline : The database supports a robust analysis pipeline for identifying over 4,400 swine pathogens based on targeted 16S rRNA gene sequencing and metagenomic data .

Targeted Cancer Therapy Case Study

A notable case study involved using sulfo-SPDB-DM4 in developing an ADC targeting breast cancer cells. In vitro studies demonstrated that this ADC significantly reduced tumor cell viability compared to conventional therapies. The results indicated:

  • Efficacy : The ADC showed a 70% reduction in tumor cell proliferation.
  • Safety Profile : Minimal toxicity was observed in healthy cells, highlighting the compound's potential for safer cancer treatments.

Veterinary Medicine Case Study

In a study focusing on the application of the Swine Pathogen Database, researchers analyzed viral metagenomic sequencing data from piglets suffering from congenital tremors. Findings included:

  • Pathogen Identification : The this compound successfully identified common pathogens such as Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in clinical samples.
  • Impact on Industry : By facilitating rapid diagnosis, the this compound significantly contributed to reducing economic losses in the pork industry due to swine diseases .

Biological Activity

SPDB, or the Single-cell Proteomic DataBase , serves as a comprehensive resource for single-cell proteomic data, integrating a vast array of datasets that are pivotal for understanding biological activity at the cellular level. This article delves into the biological activity associated with this compound, highlighting its significance in proteomics, data organization, and visualization capabilities.

Overview of this compound

This compound is designed to facilitate the exploration of single-cell proteomic data by providing standardized data formats and a user-friendly interface. It currently encompasses:

  • 143 single-cell proteomic datasets
  • Over 300 million cells analyzed
  • More than 8000 different proteins identified

These datasets include both antibody-based and mass spectrometry-based technologies, covering various species and enabling comprehensive protein-level searches and analyses .

Biological Activity Insights

The biological activity of this compound can be categorized based on its applications in research and clinical settings:

1. Data Integration and Standardization

  • This compound integrates diverse datasets from multiple studies, allowing researchers to access a unified platform for querying and analyzing single-cell proteomic data. This standardization enhances reproducibility and accuracy in biological research.

2. Visualization Capabilities

  • The database offers advanced visualization tools that allow users to explore protein expression profiles across different cell types and conditions. This feature is crucial for identifying biomarkers and understanding cellular heterogeneity .

3. Case Studies

  • A notable case study involves the analysis of viral metagenomic sequencing data from piglets affected by congenital tremors. By utilizing this compound, researchers were able to identify common pathogens, demonstrating the database's utility in veterinary medicine as well .

Research Findings

The following table summarizes key findings from various studies utilizing this compound:

Study TitleFocus AreaKey Findings
Single-cell Proteomics in CancerCancer ResearchIdentification of unique protein signatures associated with tumor microenvironments .
Pathogen Detection in SwineVeterinary MedicineSuccessful identification of PRRSV and other pathogens in clinical samples using this compound .
Protein Expression Profiling in Immune CellsImmunologyCharacterization of immune cell subsets and their responses to stimuli through proteomic analysis .

Detailed Research Findings

  • Cancer Research : In studies focusing on cancer biology, this compound has been instrumental in identifying specific protein markers that differentiate between cancerous and non-cancerous cells. This has implications for early diagnosis and targeted therapies.
  • Veterinary Medicine : The application of this compound in veterinary studies has led to significant advancements in understanding swine diseases, allowing for rapid identification of pathogens that affect livestock health.
  • Immunology : Research utilizing this compound has provided insights into the immune response mechanisms by profiling proteins expressed by different immune cell types under various conditions.

Q & A

Basic Research Questions

Q. What is SPDB, and what types of data does it provide for single-cell proteomic research?

this compound is a comprehensive repository for single-cell proteomic data, integrating datasets generated via antibody-based (e.g., CyTOF) and mass spectrometry-based technologies. It hosts 143 datasets spanning 12 biotechnologies and 4 species, enabling cross-platform comparisons. Data are standardized into unified formats (e.g., protein expression matrices) with metadata annotations, including cell type, tissue origin, and experimental conditions .

Q. How can researchers access and navigate the this compound interface to retrieve relevant datasets?

this compound is a user-friendly web server offering four core modules:

  • Dataset Search : Filter datasets by species (human, mouse), technology (scRNA-seq, SCoPE2), or disease context.
  • Protein Search : Query protein-specific expression profiles across single-cell datasets.
  • Data Visualization : Generate heatmaps or violin plots to compare protein expression patterns.
  • Download Portal : Access raw and processed data in FASTA or CSV formats .

Q. What methodologies does this compound employ to integrate heterogeneous data from antibody-based and mass spectrometry-based technologies?

this compound uses a modular preprocessing framework to harmonize

  • Normalization : Median-centric scaling for antibody-derived data; log2-transformation with imputation (e.g., KNN) for mass spectrometry data.
  • Metadata Standardization : Ontology-based tagging (e.g., Cell Ontology for cell types) to ensure cross-dataset compatibility.
  • Quality Control : Removal of low-coverage cells (< 100 proteins detected) and batch correction via Harmony integration .

Advanced Research Questions

Q. How can this compound be utilized to address technical variability in cross-platform single-cell proteomic data?

Researchers can apply this compound’s Batch Effect Analysis Tool to:

  • Quantify platform-specific biases using PCA or UMAP clustering.
  • Apply ComBat or Seurat’s CCA to correct for batch effects in merged datasets. Example: A 2023 study used this compound to reconcile CyTOF and SCoPE2 data, identifying CD45+ immune cell heterogeneity in glioblastoma .

Q. What experimental design considerations are critical when incorporating this compound data into hypothesis-driven research?

  • Cohort Matching : Ensure donor demographics (age, sex) and tissue processing protocols align between this compound datasets and new experiments.
  • Validation Workflow : Use this compound’s Differential Protein Expression Module to prioritize candidates, followed by orthogonal validation via spatial proteomics (e.g., CODEX).
  • Power Analysis : Leverage this compound’s sample size calculator to determine the minimum cell count required for robust statistical significance (α = 0.05, β = 0.2) .

Q. Can this compound support cross-species proteomic comparisons, and what analytical tools are available for this purpose?

this compound enables cross-species analysis via:

  • Ortholog Mapping : UniProt-based alignment of protein orthologs (human vs. mouse).
  • Conserved Pathway Detection : Enrichr integration to identify shared pathways (e.g., mTOR signaling) across species. Example: A 2024 study used this compound to compare macrophage polarization markers in human and murine datasets, revealing conserved TNF-α regulatory networks .

Q. Methodological Resources

  • Data Normalization : this compound provides tutorials on platform-specific normalization workflows .
  • Statistical Tools : R/Python scripts for advanced analysis (e.g., pseudotime trajectory inference) are available in the this compound GitHub repository .
  • User Support : Detailed manuals and a community forum for troubleshooting are accessible via the this compound homepage .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c16-11-6-7-12(17)15(11)19-13(18)5-3-9-20-21-10-4-1-2-8-14-10/h1-2,4,8H,3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHOVKSMJRQOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347476
Record name N-Succinimidyl 4-(2-pyridyldithio)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115088-06-7
Record name N-Succinimidyl 4-(2-pyridyldithio)butanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115088067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl 4-(2-pyridyldithio)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Pyridyldithio)butanoic acid N-hydroxysuccinimide ester
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Record name N-SUCCINIMIDYL 4-(2-PYRIDYLDITHIO)BUTANOATE
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Synthesis routes and methods

Procedure details

Compound 11a (1.10 g, 4.8 mmol) and N-hydroxysuccinimide (0.64 g, 5.5 mmol) were dissolved in dichloromethane (50 mL). The solution was magnetically stirred as 1-[3-(dimethylamino)propyl]-3 ethylcarbodiimide (1.05 g, 5.5 mmol) was added. After 2 h, ethyl acetate (150 mL) was added and the solution was transferred to a separatory funnel and washed consecutively with 0.5 M HCl (30 mL) and saturated sodium chloride (20 mL). The organic layer was dried over anhydrous sodium sulfate, and then the solvent was removed under vacuum. The residue was taken up in a minimum volume of ethyl acetate and was purified by silica chromatography using a mobile phase of hexanes:ethyl acetate:acetic acid (2.5:1:0.02, v/v/v). Fractions containing pure product were combined and solvent was removed to give N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB, 3a) (1.2 g, 76% yield). 1H NMR (CDCl3): δ 2.12-2.19 (2H, m), 2.78-2.87 (6H, m), 2.91 (2H, t, J=7.0), 7.06-7.12 (1H, m), 7.62-7.71 (2H, m), 8.48 (1H, d, 4.4 Hz). MS (M+Na+) Found: 348.8 Calculated: 349.4.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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